molecular formula C7H6FN B1466080 5-Ethenyl-2-fluoro-pyridine CAS No. 1133879-66-9

5-Ethenyl-2-fluoro-pyridine

Cat. No. B1466080
M. Wt: 123.13 g/mol
InChI Key: DTVQNQUSDPBLKV-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

5-Bromo-2-fluoropyridine (Aldrich 99%, 5.14 g, 29.2 mmol) and potassium vinyltrifluoroborate (Aldrich, St. Louis, Mo., 4.23 g, 31.6 mmol) were suspended in THF (80 mL) and water (9.0 mL) and dichlorobis(triphenyl-phosphine)palladium (II) (0.627 g, 0.893 mmol) and cesium carbonate (28.5 g, 87.6 mmol) were added. The reaction flask was fitted with a reflux condenser and placed in a preheated oil bath (85° C.) and stirred overnight under nitrogen. Then, the reaction was cooled to room temperature and diluted with water (125 mL). The layers were separated, and the aqueous phase was extracted with DCM. The organic extracts were combined, dried over sodium sulfate, filtered, and concentrated (using an unheated water bath and a rotary evaporator pressure of 43-70 torr). The crude material was purified on a silica gel filter (about 3 inches) with DCM, and the fractions with product were collected, concentrated, and dried briefly under high vacuum. The material was triturated with Et2O and filtered, and the solid was washed with Et2O. The filtrate was concentrated and dried on two separate occasions on the high vacuum for about 10 seconds each to afford 2-fluoro-5-vinylpyridine, which was taken to the next step.
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Quantity
28.5 g
Type
reactant
Reaction Step Five
Quantity
0.627 g
Type
catalyst
Reaction Step Five
Name
Quantity
9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[CH:9]([B-](F)(F)F)=[CH2:10].[K+].C(=O)([O-])[O-].[Cs+].[Cs+]>C1COCC1.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:8][C:5]1[CH:4]=[CH:3][C:2]([CH:9]=[CH2:10])=[CH:7][N:6]=1 |f:1.2,3.4.5,^1:30,49|

Inputs

Step One
Name
Quantity
5.14 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Step Two
Name
Quantity
4.23 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
28.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.627 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
9 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
(85° C.) and stirred overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
placed in a preheated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (
CUSTOM
Type
CUSTOM
Details
a rotary evaporator pressure of 43-70 torr)
CUSTOM
Type
CUSTOM
Details
The crude material was purified on a silica gel
FILTRATION
Type
FILTRATION
Details
filter (about 3 inches) with DCM
CUSTOM
Type
CUSTOM
Details
the fractions with product were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried briefly under high vacuum
CUSTOM
Type
CUSTOM
Details
The material was triturated with Et2O
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried on two
CUSTOM
Type
CUSTOM
Details
separate occasions on the high vacuum for about 10 seconds
Duration
10 s

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=NC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.